REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:13]=[N:14][C:15]3[N:16]([C:18]([CH2:21][C:22]4[CH:23]=[C:24]5[C:29](=[CH:30][CH:31]=4)[N:28]=[CH:27][CH:26]=[CH:25]5)=[CH:19][N:20]=3)[N:17]=2)[CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5].[ClH:32].C(OC)(C)(C)C>CO.C(O)(C)C>[ClH:32].[ClH:32].[F:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:13]=[N:14][C:15]3[N:16]([C:18]([CH2:21][C:22]4[CH:23]=[C:24]5[C:29](=[CH:30][CH:31]=4)[N:28]=[CH:27][CH:26]=[CH:25]5)=[CH:19][N:20]=3)[N:17]=2)[CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5] |f:5.6.7|
|
Name
|
|
Quantity
|
421.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Name
|
|
Quantity
|
420 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1510 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
6750 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
6600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 55° C. for an additional 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
11/942,130 for preparation
|
Type
|
ADDITION
|
Details
|
was added dropwise at 55° C
|
Type
|
ADDITION
|
Details
|
was added via an addition funnel over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solids were slowly precipitated out
|
Type
|
ADDITION
|
Details
|
after addition of methyl tert-butyl ether
|
Type
|
TEMPERATURE
|
Details
|
before being gradually cooled down to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with methyl tert-butyl ether (MTBE, 3×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 45-55° C. to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC1=C(C(=O)NC)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |